2'-Deoxy-L-adenosine

Antiviral Hepadnavirus HBV

2'-Deoxy-L-adenosine (CAS 14365-45-8) is a synthetic L-enantiomer of the natural 2'-deoxyadenosine nucleoside. It belongs to the β-L-2'-deoxynucleoside class and is characterized by a stereochemical inversion at the anomeric carbon of the deoxyribose moiety.

Molecular Formula C10H13N5O3
Molecular Weight 251.24 g/mol
Cat. No. B085107
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2'-Deoxy-L-adenosine
Synonyms9-(2-Deoxy-α-L-erythro-pentofuranosyl)-9H-purin-6-amine
Molecular FormulaC10H13N5O3
Molecular Weight251.24 g/mol
Structural Identifiers
SMILESC1C(C(OC1N2C=NC3=C(N=CN=C32)N)CO)O
InChIInChI=1S/C10H13N5O3/c11-9-8-10(13-3-12-9)15(4-14-8)7-1-5(17)6(2-16)18-7/h3-7,16-17H,1-2H2,(H2,11,12,13)/t5-,6+,7-/m1/s1
InChIKeyOLXZPDWKRNYJJZ-DSYKOEDSSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request

2'-Deoxy-L-adenosine: An Unnatural L-Nucleoside with Documented Anti-Hepadnavirus Activity


2'-Deoxy-L-adenosine (CAS 14365-45-8) is a synthetic L-enantiomer of the natural 2'-deoxyadenosine nucleoside. It belongs to the β-L-2'-deoxynucleoside class and is characterized by a stereochemical inversion at the anomeric carbon of the deoxyribose moiety [1]. In preclinical models, this compound exhibits selective inhibition of hepatitis B virus (HBV) replication without interfering with human DNA polymerases (α, β, and γ) or mitochondrial function .

L-nucleoside stereochemical probe
HBV replication model studies
Reported hepadnavirus selectivity

Why 2'-Deoxy-L-adenosine Cannot Be Replaced by D-Enantiomers or Other L-Nucleosides in HBV Research


The stereochemistry of the sugar moiety is a critical determinant of both biological activity and metabolic stability. The natural D-enantiomer (2'-deoxy-D-adenosine) is a substrate for adenosine deaminase and is rapidly metabolized, whereas the L-enantiomer exhibits resistance to deamination, contributing to its prolonged intracellular presence [1]. Furthermore, the anti-HBV activity of L-nucleosides is highly dependent on the specific base structure; even among the most potent L-nucleosides—β-L-2'-deoxycytidine, β-L-thymidine, and β-L-2'-deoxyadenosine—their activity profiles against HBV differ quantitatively [2]. This stereochemical and structural specificity means that substituting 2'-deoxy-L-adenosine with its D-enantiomer or another L-nucleoside cannot be assumed to yield equivalent experimental outcomes.

D-enantiomer substitution

D-enantiomer undergoes rapid deamination; L-configuration may prolong intracellular presence, altering antiviral readout.

Alternative L-nucleosides

Anti-HBV activity levels differ among L-cytidine, L-thymidine, and L-adenosine; base identity influences quantitative response.

Kinase activation mismatch

Human dCK phosphorylation efficiency is enantiomer- and base-dependent; L-adenosine activation profile may not transfer to other analogs.

2'-Deoxy-L-adenosine: Direct Quantitative Comparisons with Key Analogs


HBV Replication Inhibition: β-L-2'-Deoxyadenosine Matches the Potency of the Most Active L-Nucleosides

In a systematic evaluation of unnatural L-nucleosides against HBV in HepG2 2.2.15 cells, β-L-2'-deoxyadenosine demonstrated equipotent antiviral activity to β-L-2'-deoxycytidine and β-L-thymidine, the two most potent L-nucleosides identified in the study [1]. This equivalence was observed under identical assay conditions, confirming that the adenine base can substitute for cytosine or thymine without loss of anti-HBV efficacy [2].

HBV replication inhibition
Head-to-head
Equipotent anti-HBV activity to β-L-2′-deoxycytidine and β-L-thymidine in HepG2 2.2.15 cells
Supports L-adenosine as a top-tier probe in hepadnavirus replication studies
Exact IC50 not disclosed; rank among most potent L-nucleosides tested
Antiviral Hepadnavirus HBV

Kinase Activation: Favorable Enantioselectivity of Human dCK for the Unnatural L-Enantiomer

The first step in the intracellular activation of L-nucleoside prodrugs is monophosphorylation by deoxycytidine kinase (dCK). A comparative enzymology study revealed that human recombinant dCK phosphorylates the L-enantiomer of β-2'-deoxyadenosine more efficiently than the natural D-enantiomer [1]. Specifically, dCK exhibited a marked lack of enantioselectivity and even favored the unnatural L-enantiomer for adenosine derivatives, in contrast to its preference for the D-enantiomer of 2'-deoxyguanosine [2].

Kinase enantioselectivity
Head-to-head
Human dCK phosphorylates L-enantiomer more efficiently than D-enantiomer
Enantiomer-dependent activation may enhance intracellular triphosphate formation
Recombinant dCK assay; saturating ATP conditions
Nucleoside Kinase Enantioselectivity Prodrug Activation

Selectivity Profile: Broad Viral Exclusivity Against 15 Non-Hepadnavirus RNA and DNA Viruses

The specificity of 2'-deoxy-L-adenosine was evaluated against a panel of 15 RNA and DNA viruses distinct from hepadnaviruses. The compound exhibited no detectable antiviral activity against any of these heterologous viruses . This pattern of exclusivity mirrors that of other L-nucleosides like β-L-2'-deoxycytidine and β-L-thymidine, which were also found to be specific for HBV and closely related woodchuck hepatitis virus [1].

Viral selectivity panel
Reported
No activity against 15 non-hepadnavirus RNA and DNA viruses
Narrow hepadnavirus specificity reinforces HBV-focused probe utility
Panel consistent with β-L-2′-deoxycytidine and β-L-thymidine profiles
Antiviral Selectivity Hepadnavirus Specificity Viral Panel

In Vivo Efficacy: Viral Load Reduction Up to 10⁸ Genome Equivalents/mL in Chronic HBV Model

In the woodchuck model of chronic HBV infection, once-daily oral administration of 2'-deoxy-L-adenosine resulted in a viral load decrease of up to 10⁸ genome equivalents per milliliter of serum . This reduction occurred without observed drug-related toxicity . A parallel decline in woodchuck hepatitis virus surface antigen (WHsAg) was also noted, confirming the compound's impact on viral replication in vivo [1].

In vivo viral load
Reported
Viral load reduction up to 10⁸ genome equivalents/mL
Reported woodchuck model response supports in vivo antiviral study context
Woodchuck chronic HBV model; once-daily oral administration
In Vivo Efficacy Woodchuck Hepatitis Virus Viral Load Reduction

Human DNA Polymerase and Mitochondrial Safety: No Inhibition of α, β, γ Polymerases or Mitochondrial Impairment

Selectivity for viral over host polymerases is a key differentiator among nucleoside analogs. 2'-Deoxy-L-adenosine was tested against human DNA polymerases α, β, and γ, as well as for effects on mitochondrial function. The compound did not inhibit any of these human polymerases and did not impair mitochondrial function at antiviral concentrations . This safety profile is consistent with that of β-L-2'-deoxycytidine and β-L-thymidine, all of which demonstrated selectivity for HBV without detectable host polymerase interference [1].

Host polymerase interaction
Reported
No inhibition of human DNA polymerases α, β, γ; no mitochondrial impairment
Model-safety endpoint context for HBV research applications
Consistent with β-L-2′-deoxycytidine and β-L-thymidine
Toxicity Mitochondrial Safety Polymerase Selectivity

Target Applications of 2'-Deoxy-L-adenosine Based on Quantitative Evidence


HBV Mechanistic Studies Requiring an L-Nucleoside with Well-Characterized Enantioselectivity

Given the documented favorable enantioselectivity of human dCK for the L-enantiomer over the D-enantiomer [1], 2'-deoxy-L-adenosine is an ideal probe for studies investigating the stereochemical requirements of nucleoside kinase activation in HBV-infected hepatocytes. Researchers can use this compound to dissect the role of dCK in the metabolic activation pathway without confounding effects from rapid deamination or poor phosphorylation efficiency.

In Vivo Woodchuck Hepatitis Virus (WHV) Efficacy and Toxicity Studies

The demonstration of up to 10⁸-fold reduction in viral load in the woodchuck model without observed toxicity [1] makes 2'-deoxy-L-adenosine a valuable reference compound for preclinical efficacy studies. It can serve as a positive control when evaluating novel anti-HBV agents or as a tool to investigate combination therapy strategies in a relevant animal model.

Selective Anti-Hepadnavirus Activity Profiling in Co-Infection Models

Because 2'-deoxy-L-adenosine exhibits exclusive activity against hepadnaviruses and no activity against 15 other RNA and DNA viruses [1], it is particularly useful in co-infection models (e.g., HBV/HIV, HBV/HSV) where a specific anti-HBV effect must be distinguished from broader antiviral activity. This selectivity allows researchers to attribute observed effects solely to HBV inhibition.

Safety Pharmacology Studies Evaluating Host Polymerase and Mitochondrial Toxicity

The compound's lack of inhibition of human DNA polymerases α, β, and γ, combined with no observed mitochondrial impairment [1], positions it as a safer comparator in toxicity studies. It can be used as a benchmark when profiling new nucleoside analogs to assess their potential for mitochondrial toxicity or off-target effects on host DNA replication.

Application
Selection Property
Validation Focus
HBV mechanistic studies
Enantiomer-specific kinase activation profile
dCK phosphorylation assay context
In vivo WHV model response assessment
Viral load reduction in woodchuck model
Woodchuck chronic HBV endpoint review
Co-infection model hepadnavirus selectivity
Hepadnavirus-specific antiviral profile
Heterologous virus panel screening
Host polymerase interaction endpoint monitoring
Polymerase and mitochondrial interaction profile
Human polymerase inhibition and mitochondrial function assays

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